4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine
Overview
Description
Codeine (phosphate hydrate) is a natural alkaloid derived from the opium poppy plant. It is widely known for its use as a narcotic, analgesic, antitussive, and anti-diarrhoeal active pharmaceutical ingredient. Codeine is frequently marketed in the form of its phosphate salt, which exists in various hydrate forms, including sesquihydrate and hemihydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Codeine phosphate hydrate is typically synthesized by reacting pure codeine with stoichiometric portions of phosphoric acid and water in an ethanol solution . The reaction conditions are carefully controlled to ensure the formation of the desired hydrate form.
Industrial Production Methods: In industrial settings, the production of codeine phosphate hydrate involves large-scale reactions under controlled conditions to ensure consistency and purity. The process includes the crystallization of the hydrate forms, which are then isolated and purified for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Codeine phosphate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its therapeutic effects.
Common Reagents and Conditions: Common reagents used in the reactions of codeine phosphate hydrate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of codeine phosphate hydrate include derivatives with enhanced analgesic properties and reduced side effects. These derivatives are often used in the development of new pharmaceutical formulations .
Scientific Research Applications
Mechanism of Action
The mechanism of action of codeine phosphate hydrate is primarily mediated through the agonism of opioid receptors, particularly the mu-opioid receptors. Codeine is metabolized in the body to produce morphine, which contributes to its analgesic effects. The compound increases the threshold for pain without impairing consciousness or altering other sensory functions .
Comparison with Similar Compounds
- Morphine
- Hydrocodone
- Oxycodone
- Dihydrocodeine
Comparison: Codeine phosphate hydrate is unique in its moderate potency and lower risk of addiction compared to other opioids like morphine and oxycodone. It is often preferred for treating mild to moderate pain and coughs due to its effectiveness and relatively lower side effect profile .
Properties
IUPAC Name |
4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c11-8-7-15-2-1-12-9(15)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOBVOOOPUDGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CN3C2=NC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434628 | |
Record name | 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117718-93-1 | |
Record name | 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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